molecular formula C14H13FN2O4 B2724685 Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate CAS No. 1311488-47-7

Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate

Cat. No.: B2724685
CAS No.: 1311488-47-7
M. Wt: 292.266
InChI Key: BOINHMUXNJXZMV-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a pyridine ring, and a formamido group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a fluoropyridine derivative reacts with a suitable nucleophile.

    Formamido Group Addition: The formamido group is added through a formylation reaction, often using formic acid or formamide as the formylating agents.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced formamido derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the pyridine ring suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. The combination of the furan and pyridine rings may confer unique biological activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or pharmaceuticals. Its complex structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The formamido group could form hydrogen bonds with target proteins, while the pyridine ring might engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoropyridine-4-carboxylate: Shares the pyridine ring but lacks the furan and formamido groups.

    Methyl 5-(2-fluorophenyl)-2-methylfuran-3-carboxylate: Similar furan structure but with a phenyl group instead of a pyridine ring.

    N-Formyl-2-fluoropyridine: Contains the formamido and pyridine groups but lacks the furan ring.

Uniqueness

Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate is unique due to its combination of a furan ring, a pyridine ring, and a formamido group

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness

Properties

IUPAC Name

methyl 5-[[(2-fluoropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-8-11(14(19)20-2)6-10(21-8)7-17-13(18)9-3-4-16-12(15)5-9/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOINHMUXNJXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNC(=O)C2=CC(=NC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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